molecular formula C21H19F2NO4 B13484833 3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B13484833
M. Wt: 387.4 g/mol
InChI Key: FGCLOAWTJFCYBU-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pyrrolidine ring. The unique structure of this compound makes it an important subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents, such as difluoromethyl iodide, under controlled conditions to ensure selective introduction of the difluoromethyl group.

    Attachment of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Fmoc group provides stability and protection during chemical reactions. The pyrrolidine ring contributes to the overall structural rigidity and biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • 3-(chloromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
  • 3-(bromomethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Uniqueness

The presence of the difluoromethyl group in 3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid distinguishes it from similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity. Additionally, the Fmoc protecting group provides stability and ease of handling during synthetic procedures, making this compound a valuable tool in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H19F2NO4/c22-18(23)21(19(25)26)9-10-24(12-21)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)

InChI Key

FGCLOAWTJFCYBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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